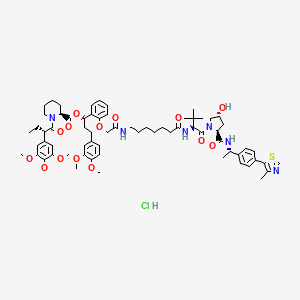

dTAGV-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C68H91ClN6O14S |

|---|---|

Molecular Weight |

1284.0 g/mol |

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C68H90N6O14S.ClH/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);1H/t42-,48+,49-,51-,52-,54+,63+;/m0./s1 |

InChI Key |

WZEDGWVEEAWMSD-LNVAYBNASA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of dTAGV-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dTAGV-1 hydrochloride is a potent and selective heterobifunctional molecule belonging to the class of Proteolysis-Targeting Chimeras (PROTACs). It operates through the degradation tag (dTAG) system to induce the rapid and specific degradation of target proteins that have been genetically tagged with the mutant FKBP12F36V protein. By hijacking the cell's natural protein disposal machinery, dTAGV-1 provides a powerful tool for target validation and the study of protein function in a wide range of biological contexts, including oncology and cell signaling research. This guide provides a comprehensive overview of the mechanism of action of dTAGV-1, quantitative data on its performance, detailed experimental protocols for its use, and visual representations of its underlying pathways and workflows.

Core Mechanism of Action

dTAGV-1 is a synthetic molecule designed to induce the degradation of proteins of interest (POIs) that have been engineered to express a fusion tag of the FKBP12 protein carrying a phenylalanine-to-valine mutation at position 36 (FKBP12F36V).[1] The mechanism of action is predicated on the formation of a ternary complex between the FKBP12F36V-tagged protein, dTAGV-1, and an E3 ubiquitin ligase complex.

Specifically, dTAGV-1 is comprised of three key components:

-

A ligand that selectively binds to the engineered FKBP12F36V tag. This selectivity is crucial as it does not bind with high affinity to the wild-type FKBP12 protein, thus minimizing off-target effects.

-

A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3][4]

-

A chemical linker that connects the FKBP12F36V-binding and VHL-binding moieties.

The formation of this ternary complex brings the FKBP12F36V-tagged protein into close proximity with the VHL E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome, resulting in a rapid and efficient knockdown of the target protein at the post-translational level.[2][5]

A key advantage of the dTAG system, and specifically dTAGV-1, is its ability to overcome some of the limitations of other protein degradation technologies. For instance, it has been shown to successfully degrade proteins that are resistant to degradation by PROTACs that recruit the Cereblon (CRBN) E3 ligase.[2]

Quantitative Data

The efficacy of dTAGV-1 has been quantified across various cellular contexts and with different target proteins. The key metrics for evaluating PROTAC performance are the DC50 (concentration required for 50% maximal degradation) and Dmax (the maximal level of degradation achieved).

| Target Fusion Protein | Cell Line | DC50 (nM) | Dmax (%) |

| FKBP12F36V-Nluc | 293FT | 30 | >98 |

| FKBP12F36V-BRD4 | HCT116 | 40 | >95 |

| FKBP12F36V-KRASG12V | PATU-8902 | 65 | ~85 |

| FKBP12F36V-EWS/FLI | Ewing Sarcoma Cells | 85 | ~90 |

| FKBP12F36V-CDK9 | - | 120 | ~75 |

Table 1: In Vitro Degradation Efficiency of dTAGV-1. Data compiled from various sources.

Pharmacokinetic studies in mice have demonstrated the in vivo applicability of dTAGV-1.

| Compound | Dose (mg/kg, i.p.) | T1/2 (hours) | AUCinf (h*ng/mL) |

| dTAGV-1 | 10 | 4.43 | 18,517 |

| dTAG-13 (CRBN-recruiting) | 10 | 2.41 | 6,140 |

Table 2: Pharmacokinetic Parameters of dTAGV-1 in Mice. [2][5][6] dTAGV-1 exhibits a longer half-life and greater exposure compared to the CRBN-recruiting counterpart dTAG-13.[2][5][6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of dTAGV-1. Researchers should optimize these protocols for their specific cell lines and target proteins.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of an FKBP12F36V-tagged protein of interest following treatment with dTAGV-1.

Materials:

-

Cell line expressing the FKBP12F36V-tagged protein of interest

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of dTAGV-1 (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration (e.g., 500 nM for 1, 2, 4, 8, 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for a loading control.

-

Quantify band intensities using densitometry software.

-

Dual-Luciferase Reporter Assay

This assay is used to rapidly assess the degradation of an FKBP12F36V-NanoLuciferase (Nluc) fusion protein. A second luciferase, such as Firefly Luciferase (Fluc), is co-expressed as an internal control for cell viability and transfection efficiency.

Materials:

-

293FT cells stably expressing FKBP12F36V-Nluc and Fluc

-

This compound

-

DMSO

-

384-well white culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed 293FT FKBP12F36V-Nluc/Fluc cells in 384-well white plates at a density of approximately 2000 cells per well.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Add dTAGV-1 at various concentrations to the wells.

-

Incubate for 24 hours at 37°C.

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add the Fluc substrate and measure luminescence.

-

Add the Nluc substrate (with a quencher for Fluc) and measure luminescence.

-

-

Data Analysis:

-

Calculate the Nluc/Fluc ratio for each well.

-

Normalize the ratios to the DMSO-treated control wells.

-

Plot the normalized ratios against the log of the dTAGV-1 concentration to determine the DC50.

-

In Vitro Ubiquitination Assay

This assay confirms that the dTAGV-1-mediated degradation is dependent on the ubiquitination of the target protein.

Materials:

-

Cell line expressing the FKBP12F36V-tagged protein

-

dTAGV-1

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Antibody against ubiquitin for western blotting

Procedure:

-

Cell Treatment:

-

Treat cells with dTAGV-1 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.

-

-

Immunoprecipitation:

-

Lyse the cells and pre-clear the lysates.

-

Incubate the lysates with an antibody against the target protein overnight.

-

Add Protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads extensively.

-

-

Western Blotting:

-

Elute the protein from the beads and run on an SDS-PAGE gel.

-

Perform a western blot and probe with an anti-ubiquitin antibody to detect the ubiquitination smear.

-

Conclusion

This compound is a versatile and highly effective tool for inducing the selective degradation of FKBP12F36V-tagged proteins. Its robust in vitro and in vivo activity, coupled with its distinct E3 ligase recruitment profile, makes it an invaluable asset for target validation and the elucidation of complex biological pathways. The methodologies outlined in this guide provide a framework for researchers to effectively utilize dTAGV-1 in their experimental systems.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to dTAGV-1 Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: dTAGV-1 hydrochloride is a potent and highly selective heterobifunctional small molecule designed for targeted protein degradation. It operates on the principles of the degradation tag (dTAG) system, a powerful chemical biology tool for rapid and specific depletion of proteins of interest within a cellular or in vivo context. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and key applications in biomedical research and drug development.

Core Concepts and Mechanism of Action

dTAGV-1 is a PROTAC (Proteolysis Targeting Chimera) that selectively induces the degradation of proteins tagged with a mutant FKBP12F36V protein. The molecule consists of three key components: a ligand that specifically binds to the FKBP12F36V tag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

The mechanism of action involves the dTAGV-1 molecule forming a ternary complex between the FKBP12F36V-tagged target protein and the VHL E3 ligase complex.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. A key advantage of dTAGV-1 is its high selectivity for the mutant FKBP12F36V tag over the wild-type FKBP12, minimizing off-target effects.[3] For experimental validation, a diastereomer known as dTAGV-1-NEG is often used as a negative control, as it is incapable of binding to and recruiting the VHL E3 ligase.[2]

Physicochemical and Pharmacokinetic Properties

This compound is suitable for in vivo applications, exhibiting favorable pharmacokinetic properties. The following tables summarize its key physicochemical and pharmacokinetic parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C68H91ClN6O14S | [4] |

| Molecular Weight | 1284.01 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [5] |

| Solubility | Soluble to 100 mM in DMSO | [5] |

| Storage | Store at -20°C | [5] |

| CAS Number | 2624313-16-0 | [4][5] |

Table 2: In Vivo Pharmacokinetic Parameters of dTAGV-1 in Mice (10 mg/kg, i.p. administration)

| Parameter | Value | Reference |

| Half-life (T½) | 4.43 h | [5] |

| Maximum Concentration (Cmax) | 2123 ng/mL | [5] |

| Area Under the Curve (AUCinf) | 18517 hr*ng/mL | [5] |

| Clearance (CL) | 9.05 mL/min/kg | [5] |

Quantitative In Vitro Efficacy

dTAGV-1 demonstrates potent and selective degradation of various FKBP12F36V-tagged proteins across different cell lines. The following table summarizes key quantitative metrics of its in vitro activity.

Table 3: In Vitro Degradation Efficacy of dTAGV-1

| FKBP12F36V-Tagged Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Not Specified | 40 | >95 | [3] |

| KRAS | Not Specified | 65 | ~85 | [3] |

| EWS/FLI | Not Specified | 85 | ~90 | [3] |

| Nluc | 293FT | 30 | >98 | [3] |

| CDK9 | Not Specified | 120 | ~75 | [3] |

Table 4: Selectivity of dTAGV-1

| Target | IC50 | Reference |

| FKBP12F36V | Sub-nanomolar | [3] |

| Wild-type FKBP12 isoforms (FKBP12, FKBP12.6, FKBP51, FKBP52) | >10 µM | [3] |

Visualizing the dTAGV-1 Mechanism and Workflow

To facilitate a deeper understanding of the dTAGV-1 system, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Figure 1: Mechanism of Action of this compound.

Figure 2: General Experimental Workflow for dTAGV-1 Studies.

Figure 3: Logical Relationship of the dTAG System Components.

Experimental Protocols

Detailed methodologies are crucial for the successful application of the dTAG system. Below are generalized protocols for key experiments.

Protocol 1: Western Blot Analysis of Protein Degradation

-

Cell Seeding: Plate cells engineered to express the FKBP12F36V-tagged protein of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and the dTAGV-1-NEG control for a specified time course (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, resolve the lysates by SDS-PAGE, and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest (or the tag) and a loading control (e.g., GAPDH, Vinculin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the DMSO-treated sample.

Protocol 2: Cell Viability Assay

-

Cell Seeding: Seed the engineered cells in a 96-well or 384-well white, clear-bottom plate at a density optimized for proliferation over the assay duration.

-

Compound Treatment: Add serial dilutions of this compound and dTAGV-1-NEG to the wells. Include a DMSO-treated control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Add the reagent to the wells according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 3: In Vivo Degradation Studies in Mouse Models

-

Animal Model: Utilize mice bearing xenografts or genetically engineered mouse models expressing the FKBP12F36V-tagged protein of interest.

-

Compound Formulation and Administration: Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). Administer the compound via the desired route (e.g., intraperitoneal injection) at a specified dose (e.g., 35 mg/kg) and schedule.

-

Tissue Collection: At various time points after treatment, euthanize the animals and harvest tumors and/or relevant tissues.

-

Pharmacodynamic Analysis: Prepare tissue lysates and perform western blot analysis as described in Protocol 1 to assess the level of target protein degradation.

-

Pharmacokinetic Analysis: Collect blood samples at different time points post-administration to determine the plasma concentration of this compound using LC-MS/MS.

-

Efficacy Studies: Monitor tumor growth over time in treated versus vehicle control groups to evaluate the anti-tumor efficacy of targeted protein degradation.

Applications in Research and Drug Development

The dTAGV-1 system has a wide range of applications, including:

-

Target Validation: Rapidly and specifically depleting a protein of interest to study its function and assess its potential as a therapeutic target.[6]

-

Overcoming Resistance: Degrading proteins that are difficult to inhibit with small molecules or those that have developed resistance to conventional inhibitors.

-

Studying Protein Dynamics: Investigating the consequences of acute protein loss on cellular signaling pathways and biological processes.

-

In Vivo Studies: Validating the therapeutic potential of degrading a specific target in animal models of disease.[6]

Examples of Proteins Targeted for Degradation by dTAGV-1:

-

KRASG12V: An oncogenic protein frequently mutated in various cancers.[2]

-

EWS/FLI: A fusion oncoprotein that drives Ewing sarcoma.[1]

-

BRD4: A bromodomain and extraterminal domain (BET) protein involved in transcriptional regulation.[3]

-

CDK9: A cyclin-dependent kinase involved in transcriptional elongation.[3]

-

Nluc: A nano-luciferase reporter protein used for system validation.[7]

Conclusion

This compound is a versatile and powerful tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins. Its high selectivity, potency, and in vivo applicability make it an invaluable asset for researchers and drug developers seeking to understand protein function, validate novel therapeutic targets, and explore targeted protein degradation as a therapeutic modality. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of the dTAGV-1 system in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to dTAGV-1 Hydrochloride for Targeted Protein Degradation

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dTAGV-1 hydrochloride, a second-generation degrader molecule within the degradation tag (dTAG) system. It details its mechanism of action, experimental applications, and protocols, serving as a technical resource for utilizing this powerful tool in targeted protein degradation studies.

Introduction to the dTAG System and dTAGV-1

The degradation tag (dTAG) system is a versatile chemical biology platform for achieving rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology requires the genetic fusion of the POI with a small protein tag, an engineered mutant of FKBP12 (FKBP12F36V).[2] A heterobifunctional small molecule, or "degrader," then acts as a molecular bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[1][3][4]

dTAGV-1 is an advanced, in vivo-compatible degrader molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2][3] It was developed to overcome context-specific limitations observed with first-generation, CRBN-recruiting dTAG molecules like dTAG-13.[1][2][3] Notably, dTAGV-1 can effectively degrade fusion proteins that are resistant to CRBN-mediated degradation, expanding the utility and applicability of the dTAG platform.[1][3] The hydrochloride salt form of dTAGV-1 is particularly suitable for in vivo studies.

Mechanism of Action

The activity of dTAGV-1 is centered on its ability to hijack the cell's natural protein disposal machinery. The process involves several key steps:

-

Ternary Complex Formation : dTAGV-1 is a heterobifunctional molecule with two distinct binding moieties connected by a linker. One end selectively binds to the engineered FKBP12F36V tag on the target protein, while the other end engages the VHL E3 ligase complex.[3] This simultaneous binding results in the formation of a stable ternary complex between the POI-FKBP12F36V and the VHL E3 ligase.[3][4]

-

Ubiquitination : Once the POI is brought into proximity, the E3 ligase transfers ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation : The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into small peptides.

This mechanism provides a direct and rapid method for post-translationally eliminating a target protein, offering temporal advantages over genetic methods like CRISPR/Cas9 or RNAi.[3][5]

Caption: Mechanism of dTAGV-1-mediated protein degradation.

Quantitative Performance and Selectivity

dTAGV-1 is a potent and highly selective degrader. Its efficacy is demonstrated across various cellular contexts, including its ability to degrade challenging oncoproteins like KRASG12V and EWS/FLI.[1][3]

Table 1: In Vitro Degradation Performance of dTAGV-1

| Cell Line | Target Protein | dTAGV-1 Concentration | Treatment Duration | Outcome | Reference |

| 293FT | FKBP12F36V-Nluc | Various | 24 hours | Potent degradation of FKBP12F36V-Nluc; no effect on FKBP12WT-Nluc. | [3] |

| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 hours | Exclusive and significant degradation of the target protein. | [3][6] |

| PATU-8902 | FKBP12F36V-KRASG12V | Not specified | Not specified | Rapid degradation of the oncogenic KRAS mutant. | [3] |

| EWS502 | FKBP12F36V-EWS/FLI | 1 µM | 24 hours | Pronounced degradation, leading to growth defects in Ewing sarcoma cells. | [1] |

| HEK293T | HiBiT-dTAG fusion | 1-10 µM | Not specified | Nearly complete degradation, outperforming dTAG-13. | [7] |

The selectivity of dTAGV-1 is a key advantage. Quantitative mass spectrometry-based proteomics has confirmed that when cells expressing a tagged protein are treated with dTAGV-1, the tagged protein is often the only one significantly downregulated in the entire proteome.[3][6] This exquisite specificity minimizes off-target effects, ensuring that observed phenotypes can be confidently attributed to the loss of the target protein.[2][6] Furthermore, the inactive diastereomer, dTAGV-1-NEG, which cannot bind to VHL, serves as an excellent negative control to validate that the observed degradation is mechanism-dependent.[1][3]

Experimental Protocols & Workflow

Implementing the dTAGV-1 system involves two main stages: generating a cell line or animal model that expresses the FKBP12F36V-tagged protein of interest, followed by treatment with the dTAGV-1 molecule and subsequent analysis.

References

- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Minsky DTIC [dtic.minsky.ai]

- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 7. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the dTAG System for Targeted Protein Degradation via VHL Recruitment

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable" by conventional small-molecule inhibitors.[1] Instead of merely blocking a protein's function, TPD co-opts the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively eliminate a target protein entirely.[2] This approach has given rise to powerful technologies like Proteolysis Targeting Chimeras (PROTACs) and the degradation tag (dTAG) system.[]

The dTAG system is a versatile chemical biology platform that enables rapid, selective, and reversible degradation of virtually any intracellular protein.[4][5] It provides an invaluable tool for target validation and for studying the immediate cellular consequences of protein loss with high temporal resolution.[6] This guide provides a detailed technical overview of the dTAG system, with a specific focus on its mechanism utilizing the von Hippel-Lindau (VHL) E3 ubiquitin ligase for target recruitment.

Core Principle of the dTAG System

The dTAG system is a dual-component platform requiring two key elements:

-

A Tagged Protein of Interest (POI): The POI is genetically engineered to be expressed as a fusion protein with a small "degradation tag." The standard tag is a single-point mutant (F36V) of the human FK506-binding protein 12 (FKBP12).[] This FKBP12F36V tag is introduced at the genetic level, either by transgene expression or, more precisely, by CRISPR/Cas9-mediated knock-in at the endogenous locus of the target gene.[5][7]

-

A Heterobifunctional dTAG Molecule: This is a cell-permeable small molecule designed with two distinct heads connected by a linker. One head binds with high selectivity to the FKBP12F36V tag, while the other head binds to a specific E3 ubiquitin ligase.[]

The addition of the dTAG molecule acts as a molecular bridge, inducing the formation of a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase.[8] This proximity triggers the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome. The dTAG molecule itself is not degraded and acts catalytically to induce the degradation of multiple POI molecules.

The VHL E3 Ligase Complex

The von Hippel-Lindau (VHL) protein is the substrate-recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex.[8] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions. The VHL E3 ligase complex consists of VHL, Elongin B, Elongin C, CUL2, and Rbx1. By hijacking this complex, dTAG molecules can direct a wide array of tagged proteins for proteasomal degradation.

Mechanism of the VHL-Recruiting dTAG System

To specifically engage the VHL E3 ligase, specialized dTAG molecules have been developed. A prime example is dTAGV-1 , a potent and highly selective VHL-recruiting degrader.[8][9]

The mechanism proceeds as follows:

-

Ternary Complex Formation: dTAGV-1, containing a VHL-binding ligand and a selective FKBP12F36V ligand, enters the cell. It simultaneously binds to the FKBP12F36V-tagged POI and the VHL subunit of the E3 ligase complex.[8][10]

-

Ubiquitination: The induced proximity of the POI to the VHL complex allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain on the POI serves as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into small peptides.

This process is rapid, with significant protein degradation observed within hours of dTAGV-1 administration, and is reversible upon washout of the compound.[5]

Quantitative Performance of the VHL-Recruiting dTAG System

The efficacy of dTAGV-1 is characterized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The system demonstrates high potency and efficiency across a range of target proteins.

| Target Fusion Protein | Cell Line | dTAGV-1 DC50 (nM) | dTAGV-1 Dmax (%) | Reference |

| FKBP12F36V-BRD4 | HCT116 | 40 | >95 | [11] |

| FKBP12F36V-KRASG12V | PATU-8902 | 65 | ~85 | [8][11] |

| FKBP12F36V-EWS/FLI | A673 | 85 | >90 | [8][11] |

| FKBP12F36V-Nluc | 293FT | 30 | >98 | [8][11] |

Note: DC50 and Dmax values can vary depending on the cell line, target protein, and experimental conditions.

Furthermore, multiplexed quantitative mass spectrometry has confirmed the exquisite selectivity of the dTAG system. Treatment of cells expressing a tagged protein with dTAGV-1 resulted in the significant degradation of only the target fusion protein, with no other proteins in the proteome being significantly affected.[8][10]

Experimental Workflow

A typical workflow for utilizing the dTAG system involves cell line engineering, degrader treatment, and downstream analysis.

Detailed Experimental Protocols

Protocol for CRISPR/Cas9-Mediated FKBP12F36V Knock-in

This protocol outlines the general steps to endogenously tag a POI with FKBP12F36V.

-

Design:

-

sgRNA Design: Design a single-guide RNA (sgRNA) that directs the Cas9 nuclease to create a double-strand break (DSB) at or near the desired insertion site (typically immediately before the stop codon for C-terminal tagging or after the start codon for N-terminal tagging).[12][13]

-

Donor Template Design: Synthesize a donor DNA template (plasmid or single-stranded oligonucleotide). This template must contain the FKBP12F36V coding sequence flanked by left and right "homology arms" (typically 500-1000 bp for plasmids, 40-100 bp for oligonucleotides) that match the genomic sequences upstream and downstream of the DSB site.[13]

-

Mutation for Re-cutting Prevention: Introduce silent mutations into the donor template's sequence corresponding to the sgRNA binding site to prevent Cas9 from repeatedly cutting the correctly edited allele.

-

-

Transfection:

-

Co-transfect the target cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template using a suitable transfection reagent.

-

-

Selection and Clonal Isolation:

-

If the donor template includes a selection marker, apply the appropriate selection agent to enrich for edited cells.

-

Perform single-cell sorting into 96-well plates to isolate and expand individual clones.

-

-

Validation:

-

Genomic DNA PCR: Screen individual clones by PCR using primers that flank the insertion site to identify clones with the larger, tag-containing allele.

-

Sanger Sequencing: Sequence the PCR product from positive clones to confirm the in-frame insertion of the FKBP12F36V tag without unintended mutations.

-

Western Blot: Perform a western blot on lysates from validated clones using an antibody against the POI to confirm the expression of the higher-molecular-weight fusion protein.

-

Protocol for Western Blot Analysis of Protein Degradation

This protocol is used to visualize and quantify the degradation of the tagged POI.[2]

-

Cell Treatment:

-

Seed the engineered cells in 6-well or 12-well plates and allow them to adhere.

-

Treat the cells with a range of dTAGV-1 concentrations (for DC50 determination) or with a fixed concentration over various time points (for kinetic analysis). Always include a vehicle control (e.g., DMSO) and a negative control degrader (dTAGV-1-NEG) that cannot bind VHL.[8]

-

-

Sample Preparation (Lysis):

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.[14]

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[15]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[16]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

-

Denature samples by boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[2]

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control for each sample.

-

Protocol for Quantitative Proteomics (TMT-MS)

This protocol provides an overview for assessing the global selectivity of the dTAG degrader.

-

Sample Preparation:

-

Culture engineered cells and treat with dTAGV-1 or vehicle control for a defined period (e.g., 4 hours).

-

Harvest and lyse cells as described for western blotting.

-

Quantify protein concentration.

-

-

Protein Digestion and TMT Labeling:

-

Reduce protein disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

-

Digest proteins into peptides using an enzyme like Trypsin.

-

Label the peptide samples from different conditions (e.g., control vs. treated) with different isobaric Tandem Mass Tags (TMT) according to the manufacturer's protocol.[18] The TMT reagents are chemically identical but contain different numbers of heavy isotopes, allowing for multiplexed analysis.[19]

-

Combine the labeled peptide samples into a single mixture.

-

-

LC-MS/MS Analysis:

-

Fractionate the pooled peptide sample using liquid chromatography (LC) to reduce complexity.[20]

-

Analyze the fractions by tandem mass spectrometry (MS/MS). In the first MS scan, the differentially labeled peptides appear as a single precursor ion.

-

During the second MS scan (MS/MS), the precursor ion is fragmented, generating peptide fragment ions (for identification) and low-mass "reporter ions" from the TMT tags.[18]

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and their parent proteins.

-

The software will also quantify the relative abundance of each peptide (and thus protein) across the different samples by comparing the intensities of the TMT reporter ions.

-

Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon dTAGV-1 treatment.

-

Protocol for Cell Viability Assay

This protocol assesses the functional consequence of POI degradation on cell proliferation or cytotoxicity.[21]

-

Cell Plating:

-

Seed the engineered cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of dTAGV-1 to determine a dose-response effect. Include vehicle and negative degrader controls.

-

Incubate for a period relevant to the biological question (e.g., 72 hours for proliferation studies).[16]

-

-

Viability Measurement (Example using a Luminescence-based ATP Assay):

-

Equilibrate the plate to room temperature.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.[22]

-

Incubate for the recommended time to stabilize the signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the dTAGV-1 concentration to calculate an IC50 or GI50 value.

-

Conclusion

The dTAG system, particularly with the development of potent VHL-recruiting molecules like dTAGV-1, represents a powerful and versatile platform for modern biological research and drug discovery. Its ability to induce rapid, selective, and reversible degradation of specific proteins provides unprecedented temporal control over the proteome. By enabling rigorous target validation and the elucidation of the direct consequences of protein loss, the dTAG system empowers researchers to dissect complex biological pathways and identify novel therapeutic strategies with greater precision and confidence.

References

- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]

- 7. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 8. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy dTAGV-1 TFA [smolecule.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. blog.addgene.org [blog.addgene.org]

- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. bio-rad.com [bio-rad.com]

- 16. benchchem.com [benchchem.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Relative Protein Quantification by MS/MS Using the Tandem Mass Tag Technology | Springer Nature Experiments [experiments.springernature.com]

- 20. Deep profiling of microgram-scale proteome by Tandem Mass Tag Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The dTAG System: An In-depth Technical Guide to FKBP12F36V-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The degradation tag (dTAG) system, centered around the engineered FKBP12F36V protein tag, offers a powerful and versatile platform for inducing rapid, selective, and reversible degradation of target proteins. This technology provides a significant advantage over traditional genetic perturbation methods by offering precise temporal control over protein levels, thereby enabling the study of immediate cellular consequences of protein loss. This guide details the core principles of the dTAG system, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows and pathways to facilitate its implementation in research and drug development.

Introduction to the dTAG System

The dTAG system is a chemical biology tool that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein of interest (POI).[] This is achieved by fusing the POI with the FKBP12F36V tag, a mutated form of the human FKBP12 protein.[2] The introduction of a small, cell-permeable heterobifunctional molecule, known as a dTAG degrader, then triggers the degradation of the fusion protein.[3][4]

The key components of the dTAG system are:

-

The FKBP12F36V Tag: A 12-kDa mutant of the FKBP12 protein. The F36V mutation creates a "bump" in the protein structure that allows it to be specifically recognized by a "compensated" synthetic ligand, which is part of the dTAG molecule.[2][5] This specificity ensures that the wild-type FKBP12 protein is not targeted.[3]

-

The dTAG Degrader Molecule: A heterobifunctional molecule with two key binding domains connected by a linker.[6] One end binds specifically to the FKBP12F36V tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[7][8]

-

The Ubiquitin-Proteasome System: The cell's endogenous machinery for protein degradation.

The dTAG system offers several advantages, including rapid and potent degradation, high specificity, reversibility upon washout of the degrader molecule, and applicability to a wide range of proteins in various cellular compartments and in vivo models.[][3][7]

Mechanism of Action

The dTAG system operates through the formation of a ternary complex between the FKBP12F36V-tagged protein, the dTAG degrader molecule, and an E3 ubiquitin ligase.[9] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[7]

The process can be summarized in the following steps:

-

Expression of the Fusion Protein: The gene of the protein of interest is genetically modified to include the coding sequence for the FKBP12F36V tag, resulting in the expression of a fusion protein.[2]

-

Administration of the dTAG Degrader: The cell-permeable dTAG molecule is introduced to the system.[7]

-

Ternary Complex Formation: The dTAG molecule simultaneously binds to the FKBP12F36V tag on the fusion protein and the recruited E3 ligase (e.g., CRBN or VHL).[8][9]

-

Polyubiquitination: The E3 ligase transfers multiple ubiquitin molecules to the target protein.[9]

-

Proteasomal Degradation: The polyubiquitinated fusion protein is recognized and degraded by the proteasome.[9]

Quantitative Data

The dTAG system has been shown to be highly efficient and specific. The following tables summarize key quantitative data from various studies.

Table 1: Potency and Kinetics of dTAG Molecules

| dTAG Molecule | Target Protein | Cell Line | Effective Concentration | Time to Degradation | Reference |

| dTAG-13 | FKBP12F36V-Nluc | 293FT | As low as 100 nM | As early as 1 hour | [3] |

| dTAG-7 | FKBP12F36V-Nluc | 293FT | As low as 100 nM | Not specified | [3] |

| dTAG-13 | Various fusion chimeras | MV4;11 | As little as 50 nM | 1-8 hours | [3] |

| dTAGV-1 | FKBP12F36V-EWS/FLI | EWS502 | Not specified | Within 1 hour | [8] |

Table 2: Selectivity of the dTAG System

| dTAG Molecule | Observation | Conclusion | Reference |

| dTAG-13 | No degradation of endogenous FKBP12WT. | Highly selective for the F36V mutant. | [3] |

| dTAG-13 | No activity in CRBN-knockout cells. | Degradation is CRBN-dependent. | [3] |

| dTAGV-1 | Proteomics analysis showed only the tagged protein was significantly degraded. | Exquisite selectivity of the dTAG system. | [8] |

| dTAG-48 | Degraded both FKBP12WT and FKBP12F36V. | Exhibits off-target activity. | [3] |

Experimental Protocols

This section provides a general workflow for implementing the dTAG system. Specific details may need to be optimized for the protein and cell line of interest.

Step 1: Generation of FKBP12F36V Fusion Protein Expression System

The first step is to express the protein of interest as a fusion with the FKBP12F36V tag. This can be achieved through two main approaches:

-

Lentiviral Expression: This method is recommended for initial validation to determine if the N- or C-terminal tag affects protein function.[10] Plasmids for lentiviral expression of N- or C-terminally tagged proteins are available from Addgene.[6]

-

CRISPR/Cas9-mediated Knock-in: This approach allows for the tagging of the endogenous protein, which is crucial for studying protein function at physiological expression levels.[3][10] Modified PITCh vector systems for CRISPR-mediated knock-in are also available.[10]

Step 2: Validation of Fusion Protein Functionality

Before proceeding with degradation studies, it is crucial to confirm that the FKBP12F36V tag does not interfere with the normal function of the protein of interest.[6] This can be assessed through various functional assays relevant to the specific protein.

Step 3: Protein Degradation Assay

-

Cell Culture: Culture the cells expressing the FKBP12F36V-tagged protein under standard conditions.

-

dTAG Molecule Treatment: Add the dTAG degrader molecule (e.g., dTAG-13 or dTAGV-1) to the cell culture medium at the desired concentration (typically in the range of 50-500 nM).[3][8] Include a vehicle control (e.g., DMSO).

-

Time Course: Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours) to determine the kinetics of degradation.

-

Cell Lysis and Protein Analysis: Harvest the cells, prepare cell lysates, and analyze the levels of the target protein by Western blotting or quantitative mass spectrometry.

Step 4: Washout Experiment for Reversibility

To confirm the reversibility of the system, the dTAG molecule can be removed from the culture medium.[3]

-

After inducing degradation, wash the cells with fresh medium to remove the dTAG molecule.

-

Continue to culture the cells and monitor the re-expression of the target protein over time.

Advanced Applications and Considerations

-

In Vivo Studies: The dTAG system has been successfully used for in vivo protein degradation in mouse models.[3]

-

Combination Studies: The orthogonality of the CRBN and VHL-recruiting dTAG molecules allows for simultaneous degradation of two different tagged proteins.[8]

-

Off-Target Effects: While the dTAG system is highly specific, it is good practice to perform proteomics analysis to confirm the absence of off-target degradation.[3][8] Some dTAG molecules, like dTAG-48, have shown off-target effects and should be used with caution.[3]

-

Neo-substrates: It is important to monitor for the degradation of known neo-substrates of the recruited E3 ligase, although this has not been observed with dTAG-13 in the cell lines tested to date.[6]

Conclusion

The FKBP12F36V-based dTAG system represents a significant advancement in the field of targeted protein degradation. Its ability to rapidly, selectively, and reversibly control protein levels provides researchers with an invaluable tool to dissect complex biological processes and validate novel drug targets. By following the guidelines and protocols outlined in this document, researchers can effectively harness the power of the dTAG system to accelerate their scientific discoveries.

References

- 2. mdpi.com [mdpi.com]

- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. Fluorescent labeling of proteins in living cells using the FKBP12 (F36V) tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.addgene.org [blog.addgene.org]

- 7. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 8. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. media.addgene.org [media.addgene.org]

The Selective Degradation of Target Proteins Using dTAGV-1 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to selectively modulate protein levels within a cellular context is a powerful tool for understanding protein function and for the development of novel therapeutics. The dTAG (degradation tag) technology offers a rapid and specific method for targeted protein degradation. This technical guide provides an in-depth overview of dTAGV-1 hydrochloride, a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of proteins tagged with the mutant FKBP12F36V protein. We will delve into its mechanism of action, selectivity and specificity, and provide detailed experimental protocols for its application.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the FKBP12F36V tag on a protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex, bringing the target protein in close proximity to the E3 ligase machinery. This proximity facilitates the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The result is a rapid and efficient removal of the tagged protein from the cellular environment.

Selectivity and Specificity

A key advantage of this compound is its exceptional selectivity for the mutant FKBP12F36V tag over the wild-type (WT) FKBP12 protein. This high degree of selectivity ensures that the endogenous FKBP12 protein is not affected, minimizing off-target effects.

Quantitative Data on Degradation Efficiency

The degradation efficiency of dTAGV-1 is typically characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These parameters can vary depending on the specific target protein and the cellular context.

| Target Protein Fusion | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| FKBP12F36V-Nluc | 293FT | Potent degradation at 0.1 nM - 10 µM | Not specified | [1] |

| FKBP12F36V-EWS/FLI | Ewing Sarcoma Cells | Not specified | Not specified | [2] |

| FKBP12F36V-Nluc | In vivo (mice) | 35 mg/kg (i.p.) | Significant degradation | [1] |

Specificity Profile

Mass spectrometry-based proteomics have demonstrated the exquisite specificity of dTAGV-1. In cells treated with dTAGV-1, the FKBP12F36V-tagged protein is the only protein observed to be significantly degraded, highlighting the clean degradation profile of this molecule.

| Parameter | Value | Citation |

| Selectivity for FKBP12F36V over WT FKBP12 | High | [1] |

| Off-target degradation (proteomics) | No significant off-target degradation observed |

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and target proteins.

Western Blot Analysis for Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of the FKBP12F36V-tagged target protein.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein or the tag (e.g., anti-FKBP12)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer and incubate on ice. Scrape cells and transfer the lysate to a microfuge tube. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane with blocking buffer. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody. Wash again with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation at different concentrations and time points.

Immunoprecipitation (IP) for Ternary Complex Formation

Objective: To confirm the dTAGV-1-mediated interaction between the FKBP12F36V-tagged protein and VHL.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein

-

This compound

-

IP lysis buffer (non-denaturing)

-

Antibody for immunoprecipitation (e.g., anti-VHL or anti-tag)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as above)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells using a non-denaturing IP lysis buffer.

-

Immunoprecipitation: Pre-clear the lysate with magnetic beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the FKBP12F36V-tagged protein and VHL to detect the co-immunoprecipitated proteins.

Mass Spectrometry for Proteome-Wide Specificity

Objective: To assess the global protein changes in response to dTAGV-1 treatment and confirm its specificity.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein

-

This compound

-

Lysis buffer for mass spectrometry (e.g., urea-based)

-

Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

-

Sample clean-up columns (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Treat cells with dTAGV-1 or vehicle control. Lyse the cells and quantify the protein.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a standard in-solution or in-gel digestion protocol.

-

Peptide Clean-up: Desalt the peptide samples using C18 columns.

-

LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

-

Data Analysis: Use proteomics software to identify and quantify proteins. Compare the protein abundance between dTAGV-1-treated and control samples to identify significantly downregulated proteins. A volcano plot is a common way to visualize these changes.

In Vivo Degradation Studies in Mice

Objective: To evaluate the in vivo efficacy of this compound.

Materials:

-

Mice bearing xenografts of cells expressing a luciferase-tagged FKBP12F36V fusion protein.

-

This compound formulated for in vivo administration.

-

In vivo imaging system.

Procedure:

-

Animal Model: Establish tumor xenografts in mice using cells that stably express a reporter construct such as FKBP12F36V-Luciferase.

-

Drug Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 35 mg/kg).[1]

-

In Vivo Imaging: At various time points post-administration, perform bioluminescence imaging to monitor the luciferase signal, which corresponds to the level of the tagged protein.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples at different time points to measure drug concentration (PK) and target protein levels (PD) by methods like LC-MS/MS and Western blot, respectively.

Conclusion

This compound is a powerful and highly specific chemical tool for inducing the degradation of FKBP12F36V-tagged proteins. Its high selectivity and proven in vitro and in vivo efficacy make it an invaluable asset for researchers studying protein function and for the validation of new drug targets. The detailed protocols provided in this guide offer a starting point for the successful implementation of dTAGV-1 in a variety of experimental settings. As with any powerful technology, careful experimental design and optimization are crucial for obtaining robust and reliable results.

References

An In-Depth Technical Guide to In Vivo Protein Degradation with dTAGV-1

For researchers, scientists, and drug development professionals, the ability to rapidly and selectively control protein levels is a cornerstone of modern biological inquiry and therapeutic development. The dTAG (degradation tag) system represents a powerful chemical biology tool for achieving this control. This guide focuses on dTAGV-1, a second-generation, in vivo-compatible degrader molecule that offers significant advantages for targeted protein degradation studies.

Introduction to the dTAGV-1 System

The dTAGV-1 system is a heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1][2][3] It operates on a dual-component platform:

-

The dTAG: A mutant form of the FKBP12 protein (FKBP12F36V) is fused to the target protein of interest using genetic engineering techniques such as CRISPR-mediated knock-in or transgene expression.

-

The dTAGV-1 Molecule: This small molecule acts as a bridge. One end binds selectively to the FKBP12F36V tag, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2]

This induced proximity between the tagged protein and the E3 ligase leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[2][4] A key advantage of dTAGV-1 is its exclusive selectivity for the mutant FKBP12F36V tag, leaving the wild-type FKBP12 protein unaffected.[3] This ensures high specificity in protein knockdown. Furthermore, dTAGV-1 was developed to overcome limitations of earlier, CRBN-recruiting dTAG molecules, demonstrating efficacy against proteins that were previously resistant to degradation.[2][3]

Mechanism of Action

The signaling pathway for dTAGV-1-mediated protein degradation is a clear example of induced proximity. The process can be broken down into the following key steps:

-

Ternary Complex Formation: dTAGV-1, the FKBP12F36V-tagged target protein, and the VHL E3 ligase complex assemble into a ternary complex.[2][4]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

This mechanism provides rapid and direct control over protein levels, offering temporal advantages over genetic approaches like knockout or knockdown, which can be slower to take effect.[2][3]

Caption: Mechanism of dTAGV-1 induced protein degradation.

Quantitative Data

The efficacy of dTAGV-1 has been demonstrated across various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Degradation Efficacy

| Cell Line | Target Protein | dTAGV-1 Concentration | Time | Outcome |

| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation of FKBP12F36V-Nluc, no effect on FKBP12WT-Nluc.[5][6] |

| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | LACZ-FKBP12F36V was the only significantly degraded protein in the proteome.[2][4] |

| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Rapid degradation of KRASG12V.[5] |

| EWS502 | FKBP12F36V-EWS/FLI | 50-5000 nM | 24 h | Promoted degradation of EWS/FLI.[5] |

Table 2: In Vivo Pharmacokinetics of dTAGV-1

| Administration Route | Dose | Half-life (T1/2) | Cmax | AUCinf | Animal Model |

| Intravenous (i.v.) | 2 mg/kg | 3.02 h | 7780 ng/mL | 3329 hng/mL | 8-week-old immunocompromised female mice.[5] |

| Intraperitoneal (i.p.) | 2 mg/kg | 3.64 h | 595 ng/mL | 3136 hng/mL | 8-week-old immunocompromised female mice.[5] |

| Intraperitoneal (i.p.) | 10 mg/kg | 4.4 h | 2123 ng/mL | 18517 h*ng/mL | 8-week-old immunocompromised female mice.[5] |

Table 3: In Vivo Degradation Efficacy

| Animal Model | Target Cells | dTAGV-1 Dosage | Dosing Schedule | Outcome |

| Immunocompromised female mice | MV4;11 luc-FKBP12F36V cells | 35 mg/kg (i.p.) | Once daily for 4 days | Significant reduction in bioluminescent signal 4 hours after the first dose, with degradation still evident 28 hours after the final dose.[5] |

Experimental Protocols

In Vitro Protein Degradation Assay

This protocol outlines a general procedure for assessing dTAGV-1-mediated protein degradation in cultured cells.

1. Cell Culture and Seeding:

- Culture cells expressing the FKBP12F36V-tagged protein of interest under standard conditions.

- Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.

2. Compound Preparation and Treatment:

- Prepare a stock solution of dTAGV-1 in DMSO (e.g., 10 mM).

- On the day of the experiment, dilute the dTAGV-1 stock solution to the desired final concentrations in fresh cell culture medium.

- Remove the old medium from the cells and replace it with the medium containing dTAGV-1 or a vehicle control (e.g., DMSO).

3. Incubation:

- Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

4. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold PBS.

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis:

- Normalize protein lysates to the same concentration.

- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

- Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

- Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CellCulture [label="Cell Culture &\nSeeding", fillcolor="#F1F3F4", fontcolor="#202124"];

CompoundPrep [label="dTAGV-1 &\nVehicle Prep", fillcolor="#F1F3F4", fontcolor="#202124"];

Treatment [label="Cell Treatment", fillcolor="#FBBC05", fontcolor="#202124"];

Incubation [label="Incubation\n(Time Course)", fillcolor="#F1F3F4", fontcolor="#202124"];

Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"];

Quantification [label="Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"];

WesternBlot [label="Western Blot\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CellCulture;

CellCulture -> CompoundPrep;

CompoundPrep -> Treatment;

Treatment -> Incubation;

Incubation -> Lysis;

Lysis -> Quantification;

Quantification -> WesternBlot;

WesternBlot -> End;

}

Caption: Experimental workflow for in vitro protein degradation.

In Vivo Protein Degradation Study

This protocol provides a general framework for evaluating the in vivo efficacy of dTAGV-1 in a mouse model.

1. Animal Model:

- Utilize an appropriate mouse model, such as immunocompromised mice xenografted with tumor cells expressing the FKBP12F36V-tagged protein.[5]

2. dTAGV-1 Formulation and Administration:

- Prepare the dTAGV-1 formulation for in vivo administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

- Administer dTAGV-1 to the mice via the desired route (e.g., intraperitoneal injection).[5]

3. Monitoring and Sample Collection:

- Monitor the animals for any adverse effects.

- At specified time points after administration, collect blood samples for pharmacokinetic analysis and tissue samples for pharmacodynamic analysis.

- If using a bioluminescent reporter system, perform in vivo imaging to monitor protein levels non-invasively.[2]

4. Sample Processing and Analysis:

- Process tissue samples to extract proteins.

- Analyze protein levels in the tissue lysates by Western blotting or mass spectrometry to determine the extent of target protein degradation.

Conclusion

dTAGV-1 is a potent and selective tool for in vivo targeted protein degradation.[1][2] Its favorable pharmacokinetic properties and demonstrated efficacy in degrading even challenging targets make it an invaluable asset for target validation in drug discovery and for fundamental research into protein function.[2][3] This guide provides a comprehensive overview of the dTAGV-1 system, including its mechanism, quantitative performance, and detailed experimental protocols, to facilitate its successful implementation in the laboratory.

References

- 1. dTAGV-1 | AxisPharm [axispharm.com]

- 2. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. dTAGV-1 TFA | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

dTAGV-1 Hydrochloride: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on dTAGV-1 hydrochloride, a potent and selective degrader of FKBP12F36V-tagged proteins. This document outlines its mechanism of action, provides key technical data, details experimental protocols, and lists supplier and purchasing information to facilitate its use in targeted protein degradation studies.

Core Concept: The dTAG System

The dTAG (degradation tag) system is a powerful chemical biology tool for rapid and specific degradation of a target protein. It relies on a dual-component system: a protein of interest (POI) tagged with a mutant FKBP12F36V domain and a heterobifunctional small molecule, such as dTAGV-1.[1][2] dTAGV-1 acts as a molecular glue, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]

Mechanism of Action: dTAGV-1

dTAGV-1 is a VHL-recruiting dTAG molecule.[1][3] It is composed of a ligand that selectively binds to the mutant FKBP12F36V tag, a linker, and a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This trimolecular complex formation facilitates the transfer of ubiquitin from the E3 ligase to the FKBP12F36V-tagged protein of interest. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key feature of dTAGV-1 is its high selectivity for the FKBP12F36V mutant over the wild-type FKBP12, ensuring that only the tagged protein is targeted for degradation.[1]

Caption: Mechanism of action of dTAGV-1.

Technical Data

The following table summarizes the key technical specifications for this compound.

| Property | Value | Source |

| Molecular Weight | 1284.01 g/mol | |

| Formula | C68H90N6O14S.HCl | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| CAS Number | 2624313-16-0 |

Supplier and Purchasing Information

This compound is available from several suppliers for research purposes.

| Supplier | Catalog Number | Notes |

| Tocris Bioscience | 7374 | Hydrochloride salt suitable for in vivo use. |

| R&D Systems | 7374 | A Bio-Techne brand, same as Tocris. |

| MedChemExpress | HY-145514C | Potent and selective degrader of FKBP12F36V-tagged proteins.[4] |

| Probechem | PC-23665 | Exclusively selective VHL-recruiting dTAG molecule.[5] |

| Selleck Chemicals | Not specified | TFA salt also available.[6] |

| Fisher Scientific | 7374/5 | Distributes Tocris products.[7] |

| Cambridge Bioscience | HY-145514C-10mg | Distributes MedChemExpress products.[8] |

| TargetMol | T40251 | TFA salt.[9] |

Experimental Protocols

The following are generalized protocols based on published literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Degradation Assay

This protocol describes the degradation of an FKBP12F36V-tagged protein in a cellular context.

Caption: A typical in vitro experimental workflow.

Cell Lines:

-

293FT cells expressing FKBP12F36V-Nluc (Nanoluciferase).[1][4]

-

PATU-8902 cells expressing LACZ-FKBP12F36V.[1]

Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO). It is recommended to prepare fresh DMSO stock solutions for each use and avoid freeze-thaw cycles.

-

Cell culture medium appropriate for the cell line.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Antibodies for Western blot analysis (e.g., anti-HA, anti-target protein, and a loading control).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM).[4] Include a DMSO-treated vehicle control. For mechanism-of-action studies, cells can be pre-treated with a proteasome inhibitor (e.g., Carfilzomib) or a Nedd8-activating enzyme inhibitor (e.g., MLN4924).[1]

-

Incubation: Incubate the cells for the desired time period (e.g., 4 to 24 hours).[1][4]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze protein degradation using Western blotting or a luciferase assay for Nluc-tagged proteins.[1]

In Vivo Degradation Study in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

Animal Model:

-

Mice engrafted with cells expressing the FKBP12F36V-tagged protein of interest (e.g., luciferase-FKBP12F36V).[10]

Reagents:

-

This compound.

-

Vehicle solution for in vivo administration (e.g., 20% solutol, 5% DMSO in 0.9% sterile saline).[10]

Procedure:

-

Animal Acclimatization and Tumor Engraftment: Acclimatize the mice to the facility for at least one week before the experiment. Engraft the mice with the cells of interest.

-

Dosing: Once tumors are established or cell engraftment is confirmed, administer this compound via intraperitoneal (i.p.) injection. A typical dose is around 10-35 mg/kg.[4][7] A control group should receive the vehicle solution.

-

Monitoring and Sample Collection: Monitor the animals for any adverse effects. At specified time points post-injection, collect blood samples for pharmacokinetic analysis or tissues for pharmacodynamic analysis (i.e., measuring the levels of the tagged protein).

-

Analysis: Analyze the degradation of the target protein in the collected tissues using methods such as Western blotting or immunohistochemistry.

Pharmacokinetic Data in Mice

The following pharmacokinetic parameters were determined for dTAGV-1 (non-salt form) following a single intraperitoneal (i.p.) administration in mice.[11]

| Dose (mg/kg) | Tmax (hr) | T1/2 (hr) | Cmax (ng/mL) | AUClast (hrng/mL) | AUCinf (hrng/mL) | CL (mL/min/kg) |

| 2 (i.p.) | 1.67 | 3.64 | 595 | 2245 | 3136 | 10.7 |

| 10 (i.p.) | 2.00 | 4.43 | 2123 | 18088 | 18517 | 9.05 |

Data obtained from MedChemExpress, citing Gray NS, et al. WO2020146250A1.[11]

Conclusion

This compound is a valuable research tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins. Its in vitro and in vivo activity, combined with its high selectivity, makes it an excellent choice for target validation and for studying the functional consequences of acute protein loss in a variety of biological systems. This guide provides the necessary technical information and protocols to aid researchers in successfully employing dTAGV-1 in their studies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]